molecular formula C14H16N2 B14321258 4,4'-(Butane-1,3-diyl)dipyridine CAS No. 109688-58-6

4,4'-(Butane-1,3-diyl)dipyridine

Cat. No.: B14321258
CAS No.: 109688-58-6
M. Wt: 212.29 g/mol
InChI Key: IHTVOGSYVVBRFF-UHFFFAOYSA-N
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Description

1,3-Di(4-pyridyl)butane is an organic compound that belongs to the class of bipyridine derivatives It consists of a butane backbone with pyridyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(4-pyridyl)butane can be synthesized through several methods. One common approach involves the coupling of pyridine derivatives using metal catalysts. For example, the Suzuki coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst, can be used to synthesize bipyridine derivatives . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions typically require specific reaction conditions, such as the presence of a base, a suitable solvent, and controlled temperature.

Industrial Production Methods

Industrial production of 1,3-Di(4-pyridyl)butane often involves large-scale coupling reactions using efficient catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Advances in catalytic systems and reaction optimization have led to more efficient and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(4-pyridyl)butane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridyl groups to their corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or hydrazine hydrate can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

1,3-Di(4-pyridyl)butane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Di(4-pyridyl)butane exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic, optical, and catalytic properties, depending on the nature of the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(4-pyridyl)butane is unique due to its specific structural arrangement, which allows for the formation of distinct coordination complexes. Its ability to act as a bidentate ligand with a flexible backbone makes it particularly valuable in the design of supramolecular structures and materials .

Properties

CAS No.

109688-58-6

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-(4-pyridin-4-ylbutan-2-yl)pyridine

InChI

InChI=1S/C14H16N2/c1-12(14-6-10-16-11-7-14)2-3-13-4-8-15-9-5-13/h4-12H,2-3H2,1H3

InChI Key

IHTVOGSYVVBRFF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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